Ethyl 2-nitronicotinate
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Overview
Description
Ethyl 2-nitronicotinate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of nicotinic acid, featuring an ethyl ester group and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-nitronicotinate can be synthesized through various synthetic routes. One common method involves the nitration of ethyl nicotinate. The reaction typically requires a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is ethyl 2-aminonicotinate.
Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-nitronicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but they likely involve the generation of reactive oxygen species and the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-nitronicotinate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-5-nitronicotinate:
Ethyl 2-chloro-5-nitronicotinate: The presence of a chlorine atom introduces different chemical properties and reactivity patterns.
2-Methyl-5-nitronicotinate: The methyl group affects the compound’s steric and electronic properties, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester and a nitro group makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Biological Activity
Ethyl 2-nitronicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a nitro group attached to a pyridine ring, which is known for its reactivity and biological significance. The presence of the nitro group can influence its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with enzymes and receptors. This interaction can modulate enzymatic activity, contributing to its biological effects .
- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through disc diffusion methods.
Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 50 | 15 |
Staphylococcus aureus | 25 | 18 |
Candida albicans | 100 | 12 |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in the inflammatory response. This effect is mediated through the modulation of signaling pathways involved in inflammation .
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial effects of this compound against multiple pathogens. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential use in developing new antibiotics . -
Inflammation Model :
In an animal model of inflammation, administration of this compound resulted in a marked reduction in swelling and pain compared to control groups. This study supports the compound's role in modulating inflammatory responses and highlights its therapeutic potential in inflammatory diseases .
Comparative Analysis with Related Compounds
This compound can be compared with other nitro-containing compounds to assess its unique biological properties:
Compound | Biological Activity | Notable Features |
---|---|---|
Ethyl nicotinate | Moderate antimicrobial activity | Lacks nitro group |
Ethyl 2-methyl-5-nitronicotinate | Stronger antimicrobial effects | Enhanced reactivity due to methyl group |
Nitrobenzamide derivatives | Potent enzyme inhibitors | Diverse pharmacological profiles |
This comparison illustrates how structural variations influence biological activity, emphasizing this compound's unique position among similar compounds .
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
ethyl 2-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-9-7(6)10(12)13/h3-5H,2H2,1H3 |
InChI Key |
QVLJJCGMFUFSRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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